(6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone
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Overview
Description
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. The compound’s structure could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and any known catalytic activity .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthetic Applications and Chemical Structure Analysis One study outlines the synthesis of a compound from natural podocarpic acid, revealing how the morpholino ring adopts a chair conformation, which is crucial for understanding molecular interactions and stability in chemical synthesis (Bakare et al., 2005). Similarly, research on new benzylisoquinoline alkaloids from Beilschmiedia brevipes underscores the significance of such compounds in discovering natural products with potential therapeutic applications (Pudjiastuti et al., 2010).
Antitumor Activity and Biological Effects The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, related in structure, demonstrates potent antitumor activity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells, suggesting that compounds with similar structural motifs could be explored for anticancer properties (Magalhães et al., 2013).
Pharmacological Imaging Agents In neurology, research into imaging agents for Parkinson's disease synthesized a compound with morpholino and methanone groups, demonstrating the potential of such structures in developing diagnostic tools (Wang et al., 2017).
Photoinduced Chemical Synthesis Research into photoinduced intramolecular rearrangement presents a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones, highlighting innovative approaches to chemical synthesis that could be applicable to similar compounds (Jing et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
(6-ethoxy-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-17-8-9-20-18(14-17)21(24-10-12-26-13-11-24)19(15-23-20)22(25)16-6-4-3-5-7-16/h3-9,14-15H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPODAUYHGRRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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